Dibutyltin maleate

Catalog No.
S525935
CAS No.
78-04-6
M.F
C12H20O4Sn
M. Wt
347 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyltin maleate

CAS Number

78-04-6

Product Name

Dibutyltin maleate

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione

Molecular Formula

C12H20O4Sn

Molecular Weight

347 g/mol

InChI

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

ZBBLRPRYYSJUCZ-GRHBHMESSA-L

SMILES

CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC

Solubility

Soluble in DMSO

Synonyms

Dibutyltin maleate; Stavinor 1300SN; Stavinor Sn 1300;

Canonical SMILES

CCCC[Sn+2]CCCC.C(=CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

CCCC[Sn+2]CCCC.C(=C/C(=O)[O-])\C(=O)[O-]

Description

The exact mass of the compound 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- is 348.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Historical Use as a PVC stabilizer

1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl, also known as Dibutyltin Maleate (DBTM), was once a commonly used additive in polyvinyl chloride (PVC) plastics []. Its function was to improve the flexibility and processability of PVC during manufacturing []. However, research in the 1970s identified DBTM as an endocrine disruptor, leading to a decline in its use due to environmental and health concerns [, ].

Recent Research on Dibutyltin Maleate

Despite its withdrawal from mainstream PVC production, Dibutyltin Maleate continues to be a subject of scientific research due to its unique properties. Here are some areas of investigation:

  • Biodegradation Studies

    Researchers are investigating the biodegradation potential of DBTM by various microorganisms to understand its environmental fate.

  • Material Science Applications

    Studies have explored the use of DBTM in the development of flame retardant polymers and antimicrobial coatings. However, these applications are limited due to environmental and health concerns.

  • Analytical Techniques

    DBTM serves as a standard compound in the development and validation of analytical methods for organotin compounds in environmental samples [].

Dibutyltin maleate is an organotin compound with the chemical formula (C4H9)2Sn(C4H3O4) . It is a colorless to pale yellow solid at room temperature, with a molecular weight of 388.98 g/mol . The compound consists of a tin atom bonded to two butyl groups and a maleate group, giving it both organic and metallic characteristics.

, including:

  • Hydrolysis: In aqueous environments, dibutyltin maleate hydrolyzes rapidly. Studies have shown that it exhibits 100.1% hydrolysis after just 0.5 hours . This rapid hydrolysis is an important factor in its environmental fate and potential toxicity.
  • Esterification: As a diester of maleic acid, dibutyltin maleate can participate in esterification reactions, potentially forming new compounds or undergoing transesterification.
  • Oxidation: Like many organotin compounds, dibutyltin maleate can be oxidized, potentially leading to the formation of tin oxides or other oxidized species.

Dibutyltin maleate exhibits significant biological activity, which has been the subject of various studies:

  • Endocrine disruption: Similar to other organotin compounds, dibutyltin maleate has been shown to interact with nuclear receptors, particularly PPARγ and RXRα. It acts as a partial agonist for these receptors, potentially influencing metabolic processes and gene expression .
  • Adipogenesis: Research has demonstrated that dibutyltin maleate can induce adipogenesis in a PPARγ-dependent manner, suggesting a potential role in lipid metabolism and obesity-related processes .
  • Anti-inflammatory effects: Studies have shown that dibutyltin maleate can inhibit the expression of proinflammatory genes in certain cell types, indicating potential anti-inflammatory properties .
  • Toxicity: Dibutyltin maleate is considered toxic, with potential effects on various organ systems. It has been classified as harmful if swallowed and may cause severe skin burns and eye damage .

The synthesis of dibutyltin maleate typically involves the reaction of dibutyltin oxide with maleic anhydride or maleic acid. A patented process describes the following method:

  • Reaction of substantially stoichiometric amounts of maleic anhydride and dibutyltin oxide in an inert cycloaliphatic hydrocarbon solvent.
  • The reaction is carried out at temperatures above 75°C but below 150°C.
  • After completion, the reaction mixture is cooled to crystallize the dibutyltin maleate.
  • The crystallized product is then recovered, typically by filtration .

This method allows for the production of anhydrous, freely-flowing dibutyltin maleate with high purity.

Dibutyltin maleate finds use in various industrial and research applications:

  • Plasticizer: It is used as a plasticizer in aqueous dispersions of copolymers with vinyl acetate, improving the flexibility and durability of certain plastic materials .
  • Chemical intermediate: Dibutyltin maleate serves as an intermediate in the preparation of other chemical compounds .
  • Polyaspartic technology: In this application, dibutyltin maleate can be reacted with amines via Michael addition to produce polyaspartic esters. These products are used in coatings, adhesives, sealants, and elastomers .
  • Research tool: In biochemical research, dibutyltin maleate is used to study the effects of organotin compounds on nuclear receptors and cellular processes .

Interaction studies have revealed important insights into the behavior of dibutyltin maleate:

  • PPARγ binding: Dibutyltin maleate interacts with the ligand-binding domain of PPARγ, likely through an ionic bond between the tin atom and the cysteine residue at position 285 (Cys285) of the receptor .
  • RXRα activation: Some studies have shown that dibutyltin maleate can also activate RXRα, albeit at higher concentrations compared to its effects on PPARγ .
  • Protein interactions: The compound's ability to interact with various proteins, particularly nuclear receptors, suggests potential widespread effects on cellular signaling and gene expression.

Similar Compounds

Several compounds share structural or functional similarities with dibutyltin maleate:

  • Tributyltin chloride: This is another organotin compound that has been extensively studied for its endocrine-disrupting properties. Like dibutyltin maleate, it interacts with PPARγ and RXRα .
  • Dibutyltin diacetate: This compound is structurally similar to dibutyltin maleate but contains acetate groups instead of a maleate group. It also shows PPARγ agonist activity .
  • Dibutyltin dichloride: Another dibutyltin compound that exhibits similar biological activities, including PPARγ and RXRα activation .
  • Dibutyltin dilaurate: This compound shares the dibutyltin core but has laurate groups attached. It also shows PPARγ and RXRα agonist activity .
  • Diethyl maleate: While not an organotin compound, diethyl maleate is structurally similar to the maleate portion of dibutyltin maleate and is sometimes used in similar applications .

Dibutyltin maleate is unique among these compounds due to its specific combination of dibutyltin and maleate groups, which confers its particular chemical and biological properties. Its rapid hydrolysis rate and specific interactions with nuclear receptors distinguish it from other organotin compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

348.04

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (98.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H341 (98.89%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (98.89%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (77.78%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (98.89%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (78.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (21.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

78-04-6

General Manufacturing Information

All other basic organic chemical manufacturing
1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Milton FA, Lacerda MG, Sinoti SBP, Mesquita PG, Prakasan D, Coelho MS, de Lima CL, Martini AG, Pazzine GT, Borin MF, Amato AA, Neves FAR. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. Front Pharmacol. 2017 Aug 2;8:507. doi: 10.3389/fphar.2017.00507. eCollection 2017. PubMed PMID: 28824431; PubMed Central PMCID: PMC5539189.
2: Al-Deyab SS, Al-Hazmi AM, El-Newehy MH. Synthesis and characterization of organotin containing copolymers: reactivity ratio studies. Molecules. 2010 Mar 12;15(3):1784-97. doi: 10.3390/molecules15031784. PubMed PMID: 20336013.
3: Noda T, Morita S, Baba A. Teratogenic effects of various di-n-butyltins with different anions and butyl(3-hydroxybutyl)tin dilaurate in rats. Toxicology. 1993 Dec 31;85(2-3):149-60. PubMed PMID: 8303710.

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